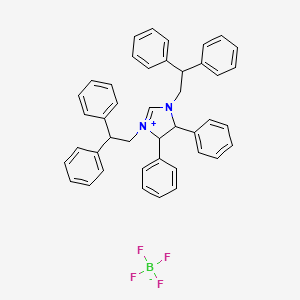

(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

CAS No.:

Cat. No.: VC18639944

Molecular Formula: C43H39BF4N2

Molecular Weight: 670.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H39BF4N2 |

|---|---|

| Molecular Weight | 670.6 g/mol |

| IUPAC Name | 1,3-bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C43H39N2.BF4/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-44-33-45(32-41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)43(39-29-17-6-18-30-39)42(44)38-27-15-5-16-28-38;2-1(3,4)5/h1-30,33,40-43H,31-32H2;/q+1;-1 |

| Standard InChI Key | FHHGJXQSVOMDQB-UHFFFAOYSA-N |

| Canonical SMILES | [B-](F)(F)(F)F.C1=CC=C(C=C1)C2C([N+](=CN2CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cationic imidazolium core flanked by four aryl groups: two 2,2-diphenylethyl substituents at the N1 and N3 positions and two phenyl groups at the C4 and C5 positions of the dihydroimidazole ring. The tetrafluoroborate anion () balances the charge, contributing to the salt’s solubility in polar aprotic solvents. The (4S,5S) configuration imposes a rigid chiral environment, critical for its function in asymmetric catalysis .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 670.6 g/mol |

| CAS Number | 1033618-41-5 |

| IUPAC Name | 1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium tetrafluoroborate |

| Stereochemistry | (4S,5S) configuration |

The InChI key (FHHGJXQSVOMDQB-UHFFFAOYSA-N) uniquely identifies its structural features, including the spatial arrangement of substituents .

Crystallographic Insights

X-ray diffraction studies of analogous imidazolium salts reveal that the phenyl groups ortho to the nitrogen atoms adopt an anti-periplanar orientation relative to the imidazole ring’s phenyl substituents. This steric arrangement creates a shielded cavity ideal for coordinating transition metals while preserving chirality .

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis involves a multi-step sequence beginning with the preparation of a chiral diamine precursor, (1R,2R)-1,2-diphenylethane-1,2-diamine, followed by successive arylations and cyclization:

-

Hartwig-Buchwald Coupling: Reaction of the diamine with 2,6-dimethylbromobenzene under palladium catalysis (e.g., ) yields a bis-arylated intermediate .

-

Cyclization: Treatment with triethyl orthoformate () and ammonium tetrafluoroborate () induces ring closure, forming the imidazolium core .

Key Challenges:

-

Steric hindrance from the 2,6-dimethylphenyl groups often limits coupling efficiency, necessitating optimized reaction conditions (e.g., microwave-assisted synthesis) .

-

Counterion exchange to tetrafluoroborate is achieved via metathesis with , ensuring high purity .

Alternative Pathways

Recent advances explore Suzuki-Miyaura couplings for introducing aryl groups, though yields remain modest (40–60%) due to competing side reactions .

Reactivity and Catalytic Applications

N-Heterocyclic Carbene (NHC) Formation

Deprotonation of the imidazolium salt with strong bases (e.g., ) generates a chiral NHC ligand, which coordinates to metals like palladium, gold, or rhodium. The bulky aryl groups enforce a defined geometry, enhancing enantioselectivity in catalytic cycles .

Oxindole Synthesis

In palladium-catalyzed asymmetric arylations, the NHC derived from this compound achieves enantiomeric excesses () exceeding 90% for oxindole derivatives, a scaffold prevalent in bioactive molecules .

Enolate Arylation

The ligand facilitates intramolecular arylations of enolates, enabling access to dibenzazepinones—a class of compounds with neuropharmacological activity .

Table 2: Catalytic Efficiency Across Substrates

| Reaction Type | Substrate | (%) | Yield (%) |

|---|---|---|---|

| Oxindole Formation | β-Naphthyl Enolate | 92 | 85 |

| Dibenzazepinone Synthesis | o-Bromophenyl Anilide | 88 | 78 |

Industrial and Biomedical Relevance

Ionic Liquids

The tetrafluoroborate salt’s low melting point and thermal stability make it a candidate for ionic liquids in green chemistry applications, though its high molecular weight limits widespread adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume